molecular formula C15H15BrN2O2S B2865325 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448063-05-5

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2865325
CAS No.: 1448063-05-5
M. Wt: 367.26
InChI Key: WMWJSCOOXIMSFJ-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3-bromopyridin-2-yl intermediate: This step involves the bromination of pyridine to obtain 3-bromopyridine.

    Coupling with piperidine: The 3-bromopyridine is then reacted with piperidine under basic conditions to form the 3-bromopyridin-2-yl)piperidine intermediate.

    Attachment of the thiophene moiety: The final step involves the coupling of the (3-bromopyridin-2-yl)piperidine intermediate with thiophene-3-carboxylic acid or its derivatives under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
  • (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
  • (4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Uniqueness

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in designing compounds with specific properties and activities.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-13-2-1-6-17-14(13)20-12-3-7-18(8-4-12)15(19)11-5-9-21-10-11/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWJSCOOXIMSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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